CK-2127107 -

CK-2127107

Catalog Number: EVT-255881
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CK-2127107, also known as CK-107, is a fast skeletal troponin activator. CK-2127107 improves exercise tolerance in a rat model of heart failure. CK-2127107 substantially increases exercise performance in this heart failure model, suggesting that modulation of skeletal muscle function. CK-2127107 also has been shown to selectively activate fast skeletal myofibrils (EC50 = 3.4 μmol/L and maximal activation = 3.6-fold increase) with no effect on slow skeletal or cardiac myofibrils.
Overview

CK-2127107, also known as reldesemtiv, is a novel compound classified as a fast skeletal muscle troponin activator. It is designed to enhance muscle contraction by targeting the troponin complex in skeletal muscle fibers, thereby improving muscle function and exercise tolerance. The compound has garnered attention for its potential therapeutic applications in conditions such as spinal muscular atrophy and heart failure.

Source

CK-2127107 was developed through a series of chemical modifications aimed at improving the potency and stability of earlier compounds, such as tirasemtiv. Its development was driven by the need for more effective treatments for muscle-related disorders, particularly those that impair muscle function due to neuromuscular diseases or heart failure .

Classification

CK-2127107 is classified under small-molecule pharmacological agents that act on the skeletal muscle troponin complex. It falls into the category of muscle activators, specifically designed to enhance the contractile properties of fast-twitch muscle fibers .

Synthesis Analysis

The synthesis of CK-2127107 involves several key steps aimed at optimizing its biochemical properties. The synthesis begins with the modification of a core structure to enhance potency while maintaining metabolic stability.

Methods and Technical Details

  1. Initial Compound Design: The design process included replacing various substituents on a phenyl group to optimize activity. For instance, replacing a methylbenzyl group with an ethyl group improved both potency and stability in microsomal assays .
  2. Functional Groups Optimization: Through structure-activity relationship studies, different functional groups were tested to achieve desired biochemical properties. For example, the introduction of a 3-pentyl group significantly enhanced potency compared to other substituents .
  3. Final Synthesis Steps: The final synthetic route typically involves multiple reaction steps including coupling reactions, purification processes, and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of CK-2127107 .
Molecular Structure Analysis

The molecular structure of CK-2127107 is characterized by its unique arrangement of atoms that facilitates its interaction with the troponin complex.

Structure and Data

  • Chemical Formula: C15_{15}H19_{19}N3_{3}O
  • Molecular Weight: Approximately 259.33 g/mol
  • Key Functional Groups: The compound features an amine group and various alkyl substituents which contribute to its binding affinity and efficacy as a troponin activator .
Chemical Reactions Analysis

CK-2127107 undergoes specific chemical reactions that are crucial for its activity.

Reactions and Technical Details

  1. Binding Mechanism: The primary reaction involves CK-2127107 binding to the troponin complex in skeletal muscles, which enhances calcium sensitivity and increases force production during muscle contraction.
  2. Metabolism: The compound is metabolized primarily in the liver through cytochrome P450 enzymes, which influence its pharmacokinetic profile. Studies have shown that modifications in its structure can lead to variations in metabolic stability .
Mechanism of Action

The mechanism by which CK-2127107 operates is centered on its interaction with the troponin complex.

Process and Data

  1. Troponin Activation: CK-2127107 binds specifically to fast skeletal muscle troponin, leading to an increased sensitivity of the myofilaments to calcium ions.
  2. Enhanced Muscle Contraction: This activation results in improved force generation during muscle contraction, which can significantly benefit individuals with conditions that impair muscle function .
Physical and Chemical Properties Analysis

CK-2127107 exhibits various physical and chemical properties that are essential for its functionality.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound shows good stability under physiological conditions, which is crucial for its therapeutic application.
  • pH Sensitivity: Its activity may vary with changes in pH levels, indicating a need for careful formulation in drug development .
Applications

CK-2127107 has several promising applications in scientific research and potential clinical use.

  1. Muscle Disorders Treatment: It is being investigated for treating conditions like spinal muscular atrophy, where enhancing muscle function is critical.
  2. Heart Failure Management: Preclinical studies indicate that CK-2127107 may improve exercise tolerance in models of heart failure by enhancing skeletal muscle performance during exertion .
  3. Research Tool: Beyond therapeutic uses, CK-2127107 serves as a valuable tool in research settings for studying muscle physiology and the mechanisms of muscle contraction at a molecular level .
Molecular Mechanisms of Fast Skeletal Troponin Activation

Calcium Sensitization via Allosteric Troponin Modulation

CK-2127107 (reldesemtiv) enhances skeletal muscle contraction by modulating the troponin complex’s sensitivity to calcium ions (Ca²⁺). The compound binds specifically to the fast skeletal troponin C (TnC) subunit, slowing the dissociation rate of Ca²⁺ from its regulatory domain. This prolongs the Ca²⁺-bound state of troponin, stabilizing the "open" conformation of TnC that facilitates interaction with troponin I (TnI). Consequently, the actin-myosin cross-bridge cycling efficiency increases at submaximal Ca²⁺ concentrations, which are characteristic of neuromuscular fatigue conditions [1] [2].

Biochemical assays using skinned skeletal muscle fibers demonstrate that CK-2127107 shifts the Ca²⁺ concentration-force relationship leftward, reducing the EC₅₀ for Ca²⁺-activated force production by approximately 3.4 μM. This sensitization occurs selectively in fast-twitch fibers (predominant in locomotor muscles) due to isoform-specific binding to the fast skeletal troponin complex. The compound exhibits no significant activity on cardiac or slow skeletal troponin, minimizing cardiac side effects [1] [9] [10].

Table 1: Calcium Sensitization Profile of CK-2127107

ParameterValueExperimental System
EC₅₀ for Ca²⁺ sensitivity3.4 μMSkinned fast skeletal myofibrils
Selectivity ratio (fast:slow)>30-foldMyofibril ATPase assays
Ca²⁺ dissociation rate reduction~60%Stopped-flow kinetics

Structural Basis of CK-2127107-Troponin Complex Interaction

The molecular interaction between CK-2127107 and troponin occurs at a hydrophobic pocket within the regulatory domain of fast skeletal TnC. This pocket, formed by helices A, B, and D (residues 34–86), undergoes conformational changes upon Ca²⁺ binding. CK-2127107 stabilizes the open state by forming hydrogen bonds with Glu 60 and hydrophobic contacts with Val 44, Leu 48, and Val 79 – residues critical for allosteric signal transmission [3] [6].

Computational studies using molecular dynamics simulations reveal that CK-2127107 binding reduces the free energy required for hydrophobic patch opening by 2.8 kcal/mol compared to apo-TnC. This stabilization enhances the accessibility of the TnI switch peptide (residues 147–163) binding interface. Mutagenesis experiments confirm that V44Q and L48Q gain-of-function mutations in TnC mimic CK-2127107’s effects by promoting a constitutively open conformation, whereas E40A and V79Q loss-of-function mutations destabilize this state [6] [4].

Table 2: Key Troponin Residues Mediating CK-2127107 Binding

ResidueDomain LocationInteraction TypeFunctional Consequence
Val 44Helix BHydrophobic packingStabilizes open conformation
Leu 48Helix BVan der Waals contactsEnhances TnI switch peptide affinity
Glu 60Loop regionHydrogen bondingAnchors compound orientation
Val 79Helix DHydrophobic interactionModulates pocket dynamics

Frequency-Dependent Amplification of Sarcomeric Force Production

CK-2127107 exhibits frequency-dependent pharmacodynamics, preferentially augmenting force output during low-to-moderate neural stimulation frequencies (5–20 Hz). In a human phase I study, tibialis anterior muscle force increased by 60% at 10 Hz nerve stimulation following CK-2127107 administration, compared to placebo. This amplification aligns with physiological firing rates in motor neurons during submaximal efforts, where calcium transients are insufficient to fully activate the contractile apparatus [2] [9].

The compound’s therapeutic efficacy stems from this mechanism. In a rat heart failure model (LAD-HF), CK-2127107 (10 mg/kg) improved rotarod endurance time by 150% (116±22 vs. 283±47 seconds). This occurs because heart failure induces skeletal myopathy characterized by reduced calcium release and impaired force production. By sensitizing troponin to residual calcium, CK-2127107 restores near-normal force-frequency relationships in fatigued muscle [1] [10].

Table 3: Frequency-Dependent Force Amplification by CK-2127107

Stimulation FrequencyForce Increase vs. PlaceboExperimental Model
5 Hz~25%Rat tibialis anterior
10 Hz~60%Human tibialis anterior
20 Hz~35%Mouse diaphragm
50 HzNo significant changeAll models (maximal activation)

Properties

Product Name

CK-2127107

Synonyms

CK-2127107; CK2127107; CK2127107; CK-107; CK 107; CK107.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.